molecular formula C16H23NO4 B497143 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 876895-09-9

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B497143
CAS No.: 876895-09-9
M. Wt: 293.36g/mol
InChI Key: DMBFUPPDJYCILS-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxyacetophenone and pyrrolidine.

    Formation of Intermediate: The first step involves the alkylation of 4-hydroxy-3-methoxyacetophenone with 3-chloropropanol under basic conditions to form an intermediate.

    Cyclization: The intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: NaBH4, methanol, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It can be used as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)ethanone: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    1-(4-(2-Hydroxy-3-(morpholin-4-yl)propoxy)-3-methoxyphenyl)ethanone: Contains a morpholine ring instead of pyrrolidine, which may alter its interaction with biological targets.

Uniqueness

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in drug design and material science applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H23NO3C_{16}H_{23}NO_3. Its structural features include a methoxyphenyl group and a pyrrolidin-1-yl moiety, which are essential for its biological interactions.

PropertyValue
Molecular Weight275.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiproliferative Effects

Research indicates that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.02 mM against HeLa cells, indicating potent cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (mM)
3fHeLa0.02
3aeoL1210>10
3aeoFM3A>10
3fMolt/4<0.1

The mechanism by which this compound induces apoptosis involves several pathways:

  • Mitochondrial Dysfunction : The compound induces loss of mitochondrial membrane potential, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Production : Treatment with the compound results in increased ROS levels, which are critical in mediating apoptosis .
  • Caspase Activation : The compound activates caspase-3, a key executor in the apoptotic pathway, further confirming its apoptotic effects .

Case Studies and Research Findings

A detailed study evaluated the effects of the compound on various cancer cell lines, highlighting its potential as an anticancer agent. The study found that:

  • Cell Viability : The compound significantly reduced cell viability in a concentration-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in annexin-V positive cells, indicating early apoptosis .

Pharmacological Potential

The compound's structural features suggest it may interact with specific biological targets:

  • Histamine H3 Receptor Modulation : Similar compounds have shown efficacy in modulating histamine receptors, which could be relevant for neurological applications .
  • Serotonin Transporter Interaction : Some derivatives have been noted for their ability to interact with serotonin transporters, potentially influencing mood and anxiety disorders .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(18)13-5-6-15(16(9-13)20-2)21-11-14(19)10-17-7-3-4-8-17/h5-6,9,14,19H,3-4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBFUPPDJYCILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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